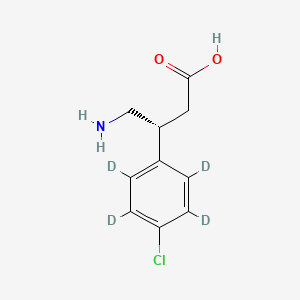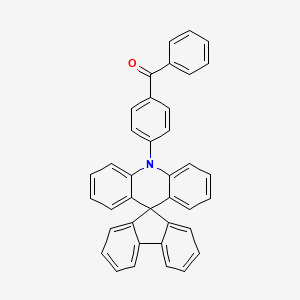
P-BP-Sfac
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-BP-Sfac is a fluorescence molecule known for its strong intramolecular charge transfer effect. It exhibits an apparent absorption band with a peak at about 377 nm . This compound is used extensively in scientific research due to its unique photophysical properties.
準備方法
The synthesis of P-BP-Sfac involves a straightforward synthetic route. The preparation method includes the following steps :
- Dissolve 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL.
- For in vivo formulation, mix 50 μL of the DMSO solution with 300 μL of polyethylene glycol 300 (PEG300) and clarify. Add 50 μL of Tween 80, mix and clarify, then add 600 μL of double-distilled water (ddH2O) and clarify again.
化学反応の分析
P-BP-Sfac undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
P-BP-Sfac has a wide range of scientific research applications :
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in imaging techniques to visualize cellular processes.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of organic light-emitting diodes (OLEDs) due to its high external quantum efficiency.
作用機序
The mechanism of action of P-BP-Sfac involves its ability to exhibit strong intramolecular charge transfer (ICT) effects . This property allows it to act as a fluorescent probe, emitting light upon excitation. The molecular targets and pathways involved include interactions with specific biomolecules that result in fluorescence emission.
類似化合物との比較
P-BP-Sfac is unique due to its strong ICT effect and high external quantum efficiency . Similar compounds include:
Cthis compound: Exhibits similar fluorescence properties but with different molecular structures.
mCthis compound: Another variant with distinct photophysical characteristics.
TCthis compound: Known for its high thermal stability and aggregation-enhanced delayed fluorescence.
These compounds share similar applications but differ in their specific properties and performance in various research and industrial applications.
特性
分子式 |
C38H25NO |
|---|---|
分子量 |
511.6 g/mol |
IUPAC名 |
phenyl-(4-spiro[acridine-9,9'-fluorene]-10-ylphenyl)methanone |
InChI |
InChI=1S/C38H25NO/c40-37(26-12-2-1-3-13-26)27-22-24-28(25-23-27)39-35-20-10-8-18-33(35)38(34-19-9-11-21-36(34)39)31-16-6-4-14-29(31)30-15-5-7-17-32(30)38/h1-25H |
InChIキー |
SXQGGDUVTUJNPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4C5(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C83 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


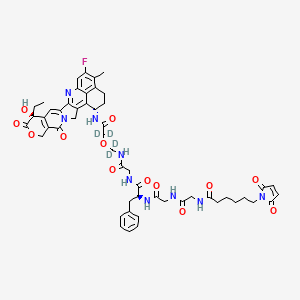
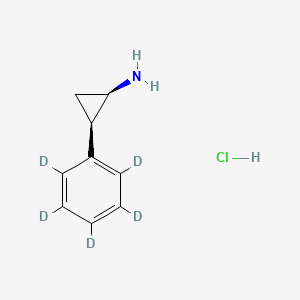
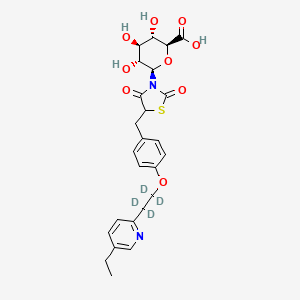

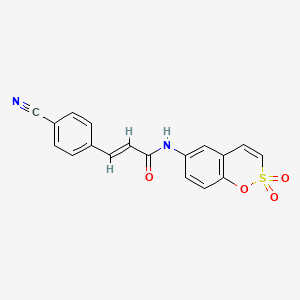

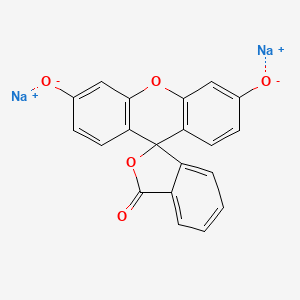

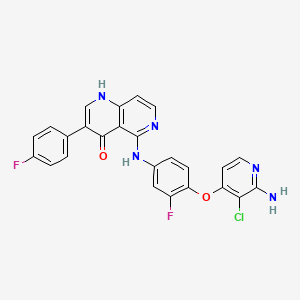


![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)

